[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](thiophen-2-yl)methanone
Description
The compound 4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-ylmethanone features a piperazine core substituted with a thiophen-2-yl methanone group and a bicyclo[2.2.1]hept-5-en-2-ylmethyl moiety. The norbornene-derived bicyclic system introduces rigidity, which may influence conformational stability and receptor-binding properties.
Properties
Molecular Formula |
C17H22N2OS |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
[4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C17H22N2OS/c20-17(16-2-1-9-21-16)19-7-5-18(6-8-19)12-15-11-13-3-4-14(15)10-13/h1-4,9,13-15H,5-8,10-12H2 |
InChI Key |
NPRKTSNZKWFVPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2CC3CC2C=C3)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-ylmethanone typically involves multiple steps, starting with the preparation of the bicyclic and piperazine components. One common method involves the reaction of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)arenesulfonamides with epichlorohydrin in the presence of tetramethylammonium iodide . This reaction yields a group of framework N-(oxiran-2-yl)methylsulfonamides, which can then be further modified to introduce the thiophene moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the bicyclic or piperazine components.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while nucleophilic substitution on the piperazine ring can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, 4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-ylmethanone can be used to study the interactions of bicyclic and piperazine-containing compounds with biological targets. This can provide insights into the design of new drugs and therapeutic agents.
Medicine
In medicine, this compound has potential applications as a pharmacophore in drug design. Its unique structure can be exploited to develop new drugs with specific biological activities.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its bicyclic and piperazine components can impart stability and functionality to polymers and other materials.
Mechanism of Action
The mechanism of action of 4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The bicyclic structure can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. The thiophene moiety can participate in π-π interactions with aromatic residues, enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Variations in Piperazine Substituents
Sulfonyl and Aryl Sulfonamide Derivatives
- T-04 [(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)methanone]: Features a fluorophenyl sulfonyl group on piperazine, synthesized via sulfonylation of the piperazine nitrogen. This substituent enhances electrophilicity and may improve metabolic stability compared to alkylated analogs .
- Compound 21 [thiophen-2-yl(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone]: Substituted with a trifluoromethylphenyl group, which increases lipophilicity (logP ~2.8) and may enhance blood-brain barrier penetration .
Norbornene-Based Derivatives
- Norbo-27/28: Exo/endo isomers of N-(3-(4-(furan-2-carbonyl)piperazin-1-yl)propyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide. The norbornene scaffold here is linked via an amide bond, contrasting with the methylene bridge in the target compound. Stereochemistry (exo vs. endo) significantly impacts receptor selectivity .
- Compound 14b: Contains a bicyclo[2.2.1]heptan-2-ylamino group, demonstrating the versatility of norbornene in modulating kinase inhibition (CDK9) .
Thiophene Ring Modifications
- Compound 3nA [pyridin-2-yl((1R,2S,3S,4S)-3-(thiophen-2-yl)bicyclo[2.2.1]hept-5-en-2-yl)methanone]: Replaces the piperazine-thiophene methanone with a pyridinyl group, altering electronic properties and hydrogen-bonding capacity .
- Anti-HIV Derivative [(4-(2-methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone]: Incorporates a pyridoindole-thiophene hybrid, achieving potent antiviral activity (EC50 = 0.53 μM) .
Physicochemical Properties
Table 1: Key Physicochemical Parameters of Selected Analogs
| Compound Name | Molecular Formula | Molecular Weight | logP | Hydrogen Bond Acceptors | Reference |
|---|---|---|---|---|---|
| Target Compound* | C17H20N2OS | 300.42 | ~2.8† | 3 | |
| Y205-3394 (4-(2-phenylethyl)piperazin-1-ylmethanone) | C17H20N2OS | 300.42 | 2.81 | 3 | |
| T-04 | C19H19FN2O3S2 | 422.49 | 3.2‡ | 5 | |
| Anti-HIV Derivative | C27H24N4O2S | 468.57 | 4.1‡ | 6 |
*Estimated properties based on structural similarity. †Calculated using ’s logP for Y205-3394. ‡Predicted via analogous substituent contributions.
Research Implications and Gaps
- Stereochemical Effects: Exo/endo isomerism in norbornene derivatives (e.g., Norbo-27 vs. Norbo-28) warrants further exploration for selectivity optimization .
Biological Activity
The compound 4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-ylmethanone is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C20H25ClN2O2 |
| Molecular Weight | 360.9 g/mol |
| IUPAC Name | 1-[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone |
| CAS Number | 1005060-00-3 |
Pharmacological Potential
Research indicates that compounds similar to 4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-ylmethanone may exhibit significant pharmacological activities, particularly in the field of medicinal chemistry. The piperazine moiety is often associated with various biological activities, including:
- Antipsychotic Effects: Many piperazine derivatives are known to interact with neurotransmitter systems, particularly dopamine and serotonin receptors, which could suggest potential applications in treating psychiatric disorders.
- Antimicrobial Activity: Compounds with similar structures have shown effectiveness against various bacterial strains, indicating a possible role in antibiotic development.
The exact mechanism of action for this specific compound remains largely unexplored; however, it is hypothesized to interact with specific receptors or enzymes within biological systems. The presence of the bicyclic structure may enhance binding affinity to target sites, influencing receptor activation or inhibition.
Study on Piperazine Derivatives
A study published in the Journal of Medicinal Chemistry evaluated various piperazine derivatives, highlighting their ability to modulate G protein-coupled receptors (GPCRs). The research found that structural modifications significantly affected the binding affinity and selectivity towards different receptor subtypes, which could be relevant for understanding the activity of our compound .
Antimicrobial Screening
Another relevant investigation assessed the antimicrobial properties of structurally similar compounds against common pathogens. The findings suggested that certain modifications in the piperazine ring could lead to enhanced antibacterial activity, providing a basis for further exploration of 4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-ylmethanone as a potential therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
